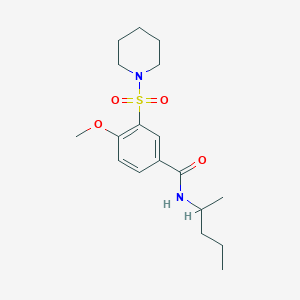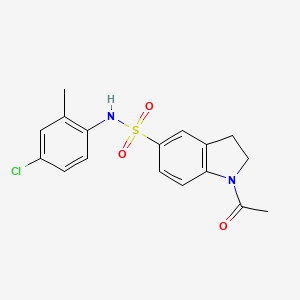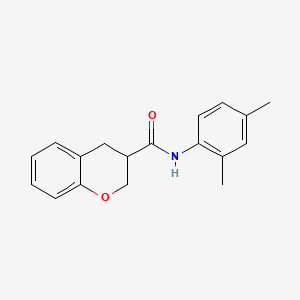![molecular formula C22H20N2O2 B4854317 N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4854317.png)
N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide
Descripción general
Descripción
N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide, also known as BAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAM is a small molecule that belongs to the class of benzamides and has a molecular weight of 365.45 g/mol.
Aplicaciones Científicas De Investigación
N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. It has also been shown to modulate the activity of various enzymes and receptors, making it a promising lead compound for drug discovery.
Mecanismo De Acción
The mechanism of action of N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide is not well understood, but it is believed to act by modulating the activity of various enzymes and receptors. N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide can lead to the upregulation of genes that are involved in cell differentiation, apoptosis, and cell cycle arrest, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of HDACs, the induction of apoptosis, and the modulation of immune responses. N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has also been reported to inhibit the replication of human cytomegalovirus (HCMV) by targeting the viral DNA polymerase. Furthermore, N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, making it a potential anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has several advantages for lab experiments, including its high purity and yield, its low toxicity, and its potential for use as a lead compound for drug discovery. However, N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects due to its broad-spectrum activity.
Direcciones Futuras
There are several future directions for research on N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide, including the development of more potent and selective analogs, the elucidation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. Furthermore, the use of N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide as a chemical probe for studying the role of HDACs in various biological processes could lead to new insights into the regulation of gene expression and the development of new therapies for cancer and other diseases.
Conclusion
In conclusion, N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide, or N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, and it has the potential to modulate the activity of various enzymes and receptors. Further research on N-{3-[(benzylamino)carbonyl]phenyl}-2-methylbenzamide could lead to the development of new therapies for cancer and other diseases.
Propiedades
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-8-5-6-13-20(16)22(26)24-19-12-7-11-18(14-19)21(25)23-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNPRXVSXGIPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(benzylcarbamoyl)phenyl]-2-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4854241.png)

![4-(4-acetylphenyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4854273.png)
![6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4854288.png)
![3-methyl-5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4854301.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4854303.png)
![2-[5-(4-butoxy-3-methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4854306.png)

![4-bromo-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4854309.png)
![{4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]phenoxy}acetic acid](/img/structure/B4854325.png)
![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4854333.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isopropyl-3-piperidinecarboxamide](/img/structure/B4854348.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B4854349.png)
